2-Aminoethyl carbamate hydrochloride
Overview
Description
2-Aminoethyl carbamate hydrochloride is a compound with the molecular formula C3H9ClN2O2 and a molecular weight of 140.57 . It is a solid at room temperature . This chemical is used for the production of urethane polymers and coatings, agricultural chemicals, and pharmaceuticals.
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of protecting groups for amines, such as carbamates . These can be installed and removed under relatively mild conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, carbamates in general are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Enantioselective Synthesis
2-Aminoethyl carbamate hydrochloride is instrumental in synthesizing enantioenriched trans-1,2-amino alcohols. Birrell and Jacobsen (2013) describe its use in generating protected trans-1,2-amino alcohols through the enantioselective addition of phenyl carbamate to meso-epoxides, utilizing an oligomeric (salen)Co-OTf catalyst. This method efficiently produces 2-aminocycloalkanol hydrochlorides from readily available materials on a multigram scale (Birrell & Jacobsen, 2013).
CO2 Capture Chemistry
In CO2 capture technology, the reaction of CO2 with aqueous amines to form charged carbamate products is crucial. Jackson, Fisher, and Attalla (2011) explored this by analyzing several anionic carbamates derived from primary and secondary amines, including this compound. This research is vital for understanding post-combustion capture chemistry using these amines (Jackson, Fisher, & Attalla, 2011).
Anticholinesterase Drug Development
Prozorovskii et al. (2004) explored this compound in the context of developing new anticholinesterase drugs. Their research led to the development and clinical approval of a drug named "aminostigmine" in Russia, showcasing the compound's relevance in pharmaceutical research (Prozorovskii et al., 2004).
Carbamate Formation in AMP–CO2–H2O Systems
Ciftja, Hartono, and Svendsen (2014) conducted an experimental study on carbamate formation in the AMP–CO2–H2O system at varying temperatures using nuclear magnetic resonance (NMR) spectroscopy. Their findings contribute to a better understanding of carbamate formation dynamics, highlighting the importance of this compound in chemical engineering (Ciftja, Hartono, & Svendsen, 2014).
Nanogel Development
Lipowska-Kur et al. (2020) utilized this compound in the creation of thermoresponsive nanogels. These nanogels, derived from modified poly((di(ethylene glycol) methyl ether methacrylate)-co-(2-aminoethyl methacrylate)), have potential applications in drug delivery systems (Lipowska-Kur et al., 2020).
Antitumor and Antifilarial Agent Synthesis
Kumar et al. (1993) researched the synthesis of thiazoles and selenazoles as potential antitumor and antifilarial agents using this compound. Their study highlights the compound's significance in developing new treatments for cancer and parasitic infections (Kumar et al., 1993).
Safety and Hazards
Future Directions
While specific future directions for 2-Aminoethyl carbamate hydrochloride are not detailed in the search results, carbamates and similar compounds have significant potential in various fields. For instance, they are used in the synthesis of peptides , and in the production of urethane polymers, coatings, agricultural chemicals, and pharmaceuticals.
Mechanism of Action
- The primary target of 2-Aminoethyl carbamate hydrochloride is polymerization reactions . It serves as a monomer in polymerization processes, particularly for synthesizing polymers involved in nucleic acid binding and complex formation .
- Additionally, the compound can be decorated with o-aminomethylphenylboronates or alkylammonium ions, allowing for covalent ester formation or enhancing its binding properties .
- Downstream effects depend on the specific copolymer composition and its intended application. For instance, copolymers with heparin-binding sites may be used for drug delivery or as antifouling surfaces .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-Aminoethyl carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrophobic monomers, forming strong hydrophobic associations enhanced by hydrogen bonding due to its hydrophobic moiety-protected carbamate side group . These interactions are crucial in the formation of hydrogels with high mechanical performance.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can form chiral gels that exhibit electrochromic and chiroptical properties, which can impact cellular signaling and gene expression . Additionally, its role in forming hydrogels can influence cellular metabolism by providing a scaffold for cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms strong hydrophobic associations with hydrophobic monomers, which are enhanced by hydrogen bonding . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, its impact on gene expression can be attributed to its role in forming chiral gels that influence cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. For instance, hydrogels formed with this compound have shown good self-recovery and fatigue resistance due to dynamic cross-links . These properties ensure that the compound remains effective over extended periods, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects. For example, carbamate compounds have been implicated in immunotoxicity and endocrine disruption, which can lead to adverse health effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the biosynthesis of nonprotein amino acids, which are crucial for cellular metabolism . These interactions highlight the compound’s role in maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions ensure that the compound is localized to specific cellular compartments where it can exert its effects. For example, it has been shown to interact with hydrophobic monomers, forming strong hydrophobic associations that influence its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, fluorescent probes have been used to study the subcellular localization of similar compounds, revealing their accumulation in specific regions of the cell . These findings suggest that this compound may also exhibit similar localization patterns, which are essential for its biochemical activity.
Properties
IUPAC Name |
2-aminoethyl carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPISTXRFWPZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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